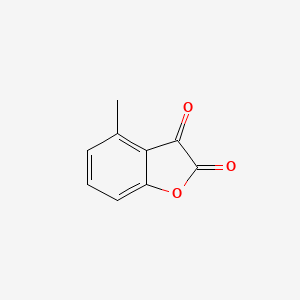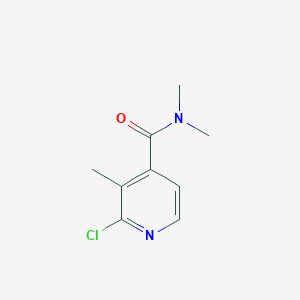
2-Chloro-N,N,3-trimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N,3-trimethylisonicotinamide is an organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of isonicotinamide, characterized by the presence of a chlorine atom and three methyl groups attached to the isonicotinamide core .
Méthodes De Préparation
The synthesis of 2-Chloro-N,N,3-trimethylisonicotinamide typically involves the chlorination of N,N,3-trimethylisonicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-N,N,3-trimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
2-Chloro-N,N,3-trimethylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N,3-trimethylisonicotinamide involves its interaction with specific molecular targets. The chlorine atom and the methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Chloro-N,N,3-trimethylisonicotinamide can be compared with other similar compounds, such as:
N,N,3-trimethylisonicotinamide: Lacks the chlorine atom, which may result in different chemical and biological properties.
2-Chloroisonicotinamide: Lacks the methyl groups, which can affect its reactivity and interactions.
N,N-dimethylisonicotinamide: Lacks one methyl group and the chlorine atom, leading to distinct properties.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
2-chloro-N,N,3-trimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-7(9(13)12(2)3)4-5-11-8(6)10/h4-5H,1-3H3 |
Clé InChI |
FRRCHJHFDHGLEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


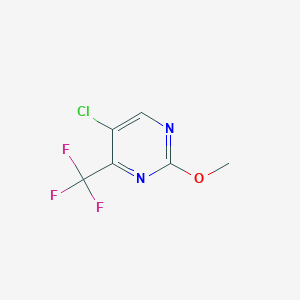

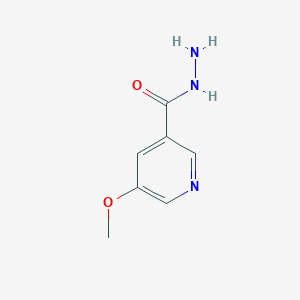

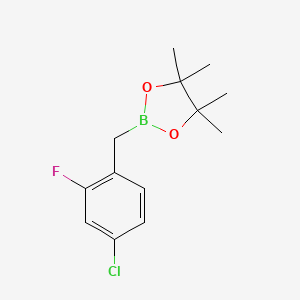
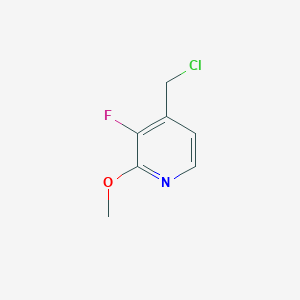
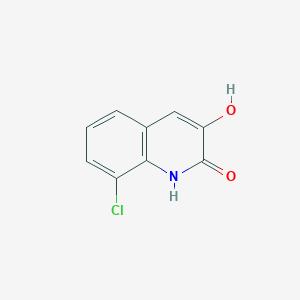
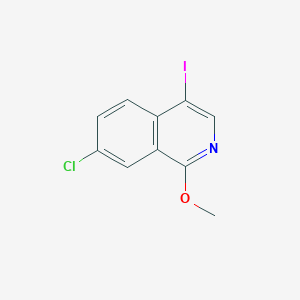
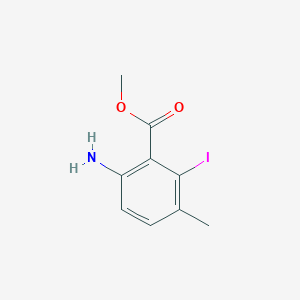
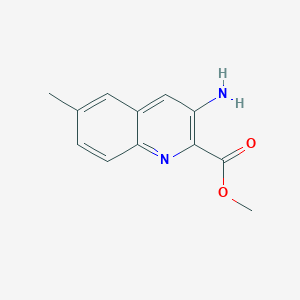


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
